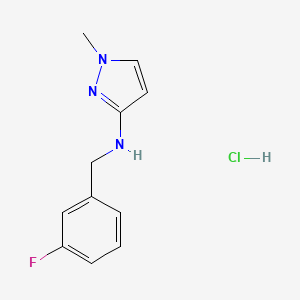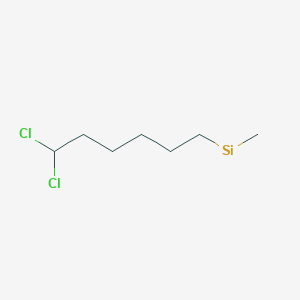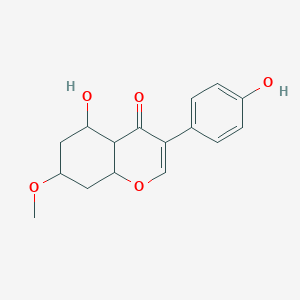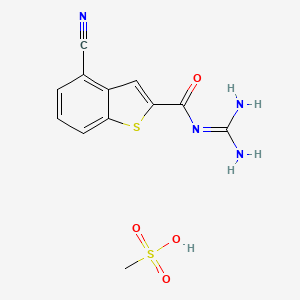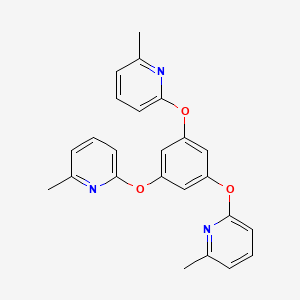
Epoxycytochalasin D, 19,20-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epoxycytochalasin D, 19,20- is a member of the cytochalasin family, a group of fungal metabolites known for their diverse biological activities. This compound was initially isolated from the fungus Xylaria hypoxylon and has since been studied for its potent cytotoxic activity against various tumor cell lines . The molecular formula of Epoxycytochalasin D, 19,20- is C30H37NO7, and it is characterized by its unique epoxy group at the 19,20- position .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Epoxycytochalasin D, 19,20- involves several steps, including the isolation of the parent compound cytochalasin D from fungal sources. The epoxy group is introduced through a series of oxidation reactions. The stereochemistry of the compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, HMQC, HMBC, and NOESY .
Industrial Production Methods: Industrial production of Epoxycytochalasin D, 19,20- is primarily based on fermentation processes using fungal cultures. The fungus Xylaria hypoxylon is cultivated under controlled conditions to maximize the yield of the desired compound. The compound is then extracted and purified using chromatographic techniques .
化学反应分析
Types of Reactions: Epoxycytochalasin D, 19,20- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s epoxy group is particularly reactive and can be targeted in these reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving Epoxycytochalasin D, 19,20- include oxidizing agents such as Dess-Martin periodinane and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions of Epoxycytochalasin D, 19,20- include various oxidized and reduced derivatives. These derivatives often exhibit different biological activities compared to the parent compound .
科学研究应用
Epoxycytochalasin D, 19,20- has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study the reactivity of epoxy groups. In biology, it is known for its ability to disrupt the actin cytoskeleton, making it a valuable tool for studying cell morphology and division . In medicine, its potent cytotoxic activity against tumor cell lines has made it a candidate for anticancer drug development . Additionally, it has applications in the industry as a potential antifungal and antibacterial agent .
作用机制
The mechanism of action of Epoxycytochalasin D, 19,20- involves its interaction with the actin cytoskeleton. The compound binds to actin filaments, disrupting their polymerization and leading to changes in cell morphology and division . This disruption of the actin cytoskeleton is responsible for its cytotoxic effects on tumor cells . The compound also induces the accumulation of reactive oxygen species (ROS) within cells, contributing to its cytotoxicity .
相似化合物的比较
Epoxycytochalasin D, 19,20- is unique among cytochalasins due to its epoxy group at the 19,20- position. Similar compounds include cytochalasin D, cytochalasin C, and 19,20-epoxycytochalasin C . These compounds share a similar core structure but differ in their functional groups and biological activities. For example, cytochalasin D lacks the epoxy group and has different cytotoxic properties . The presence of the epoxy group in Epoxycytochalasin D, 19,20- enhances its reactivity and biological activity compared to its analogs .
属性
分子式 |
C30H37NO7 |
|---|---|
分子量 |
523.6 g/mol |
IUPAC 名称 |
[(1R,2S,3S,5R,6R,8S,10Z,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9-/t15-,16+,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |
InChI 键 |
WHJRAYUHVRYTTH-XGPNHLKASA-N |
手性 SMILES |
C[C@H]1C/C=C\[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |
规范 SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


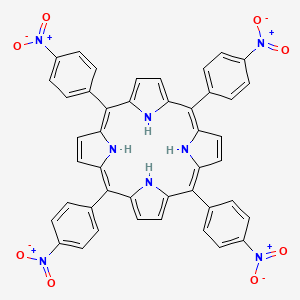
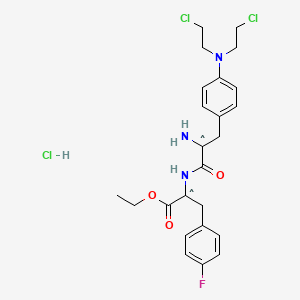
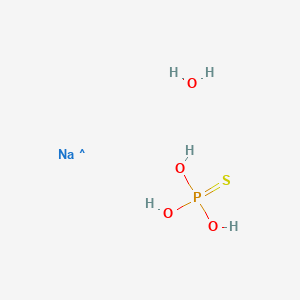
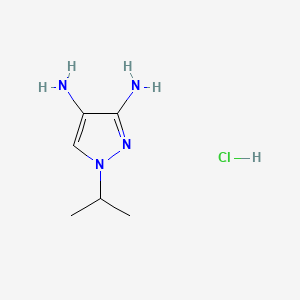

![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)
